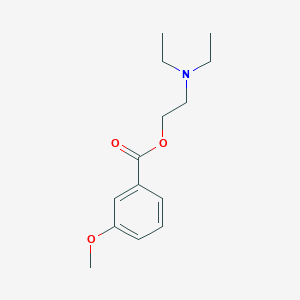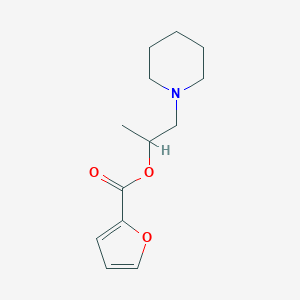![molecular formula C17H27NO2 B295133 2-[Methyl(propan-2-yl)amino]ethyl 4-tert-butylbenzoate](/img/structure/B295133.png)
2-[Methyl(propan-2-yl)amino]ethyl 4-tert-butylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Methyl(propan-2-yl)amino]ethyl 4-tert-butylbenzoate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as bupivacaine, which is a local anesthetic commonly used in medical procedures. However,
Mécanisme D'action
The mechanism of action of bupivacaine involves its ability to bind to sodium channels in nerve cells. This binding results in the inhibition of the influx of sodium ions into the cell, which prevents the generation of action potentials and the transmission of pain signals.
Biochemical and Physiological Effects:
Bupivacaine has been shown to have a variety of biochemical and physiological effects on the body. These effects include its ability to block pain signals, its ability to affect the central nervous system, and its ability to cause cardiovascular and respiratory depression.
Avantages Et Limitations Des Expériences En Laboratoire
Bupivacaine has several advantages for use in lab experiments. It is a potent and long-lasting local anesthetic, which makes it useful for procedures that require prolonged anesthesia. Additionally, it has been shown to have a low toxicity profile, which makes it a safe option for use in animal studies.
However, there are also limitations to the use of bupivacaine in lab experiments. It can be difficult to control the dose of bupivacaine, which can lead to variability in experimental results. Additionally, bupivacaine has been shown to have some neurotoxic effects, which may limit its use in certain types of experiments.
Orientations Futures
There are several future directions for the study of bupivacaine in scientific research. One potential area of research is the development of new formulations of bupivacaine that can be used for specific applications. Additionally, further research is needed to fully understand the mechanisms of action of bupivacaine and its effects on the body. Finally, there is a need for more studies on the safety and toxicity of bupivacaine in different populations, including children and pregnant women.
Conclusion:
In conclusion, 2-[Methyl(propan-2-yl)amino]ethyl 4-tert-butylbenzoate, or bupivacaine, is a chemical compound that has potential applications in scientific research. This compound has been extensively studied for its ability to block pain signals and affect the central nervous system. While there are advantages to the use of bupivacaine in lab experiments, there are also limitations that must be considered. Further research is needed to fully understand the potential applications of bupivacaine in scientific research.
Méthodes De Synthèse
The synthesis of 2-[Methyl(propan-2-yl)amino]ethyl 4-tert-butylbenzoate involves the reaction between p-tert-butylbenzoic acid and 2-(dimethylamino)ethyl chloride. This reaction results in the formation of bupivacaine, which is a white crystalline powder.
Applications De Recherche Scientifique
Bupivacaine has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of effects on the body, including its ability to block pain signals and its ability to affect the central nervous system.
Propriétés
Formule moléculaire |
C17H27NO2 |
|---|---|
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
2-[methyl(propan-2-yl)amino]ethyl 4-tert-butylbenzoate |
InChI |
InChI=1S/C17H27NO2/c1-13(2)18(6)11-12-20-16(19)14-7-9-15(10-8-14)17(3,4)5/h7-10,13H,11-12H2,1-6H3 |
Clé InChI |
ZZBGIYWYBWCKLA-UHFFFAOYSA-N |
SMILES |
CC(C)N(C)CCOC(=O)C1=CC=C(C=C1)C(C)(C)C |
SMILES canonique |
CC(C)N(C)CCOC(=O)C1=CC=C(C=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Azabicyclo[2.2.2]oct-3-yl 3,4-dimethoxybenzoate](/img/structure/B295052.png)










![6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295075.png)
![1-{[6-(2-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole](/img/structure/B295076.png)
